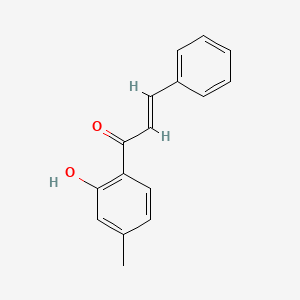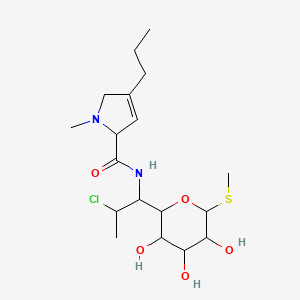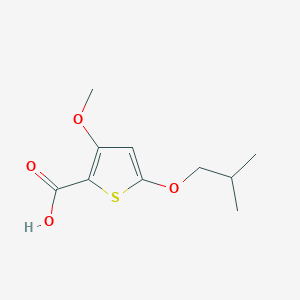![molecular formula C19H30N2O2 B12078144 4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white solid and is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-aminophenylpropylamine with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of PARP inhibitors, which are used in cancer therapy.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of PARP inhibitors. PARP inhibitors work by inhibiting the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. By inhibiting this enzyme, PARP inhibitors can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate
- 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-4-(4-aminophenyl)piperidine
Uniqueness
4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of PARP inhibitors. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its importance in scientific research and industrial applications .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-aminophenyl)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-13-11-16(12-14-21)6-4-5-15-7-9-17(20)10-8-15/h7-10,16H,4-6,11-14,20H2,1-3H3 |
InChI Key |
HWWWTFPXUBDCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)

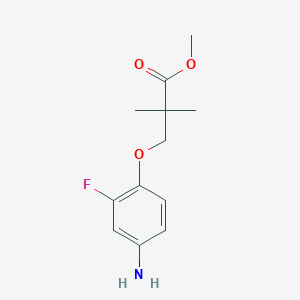

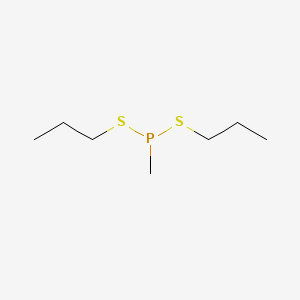
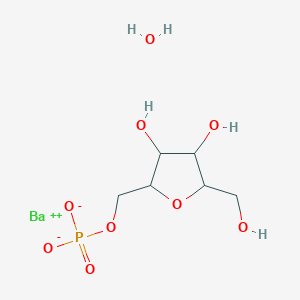
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
